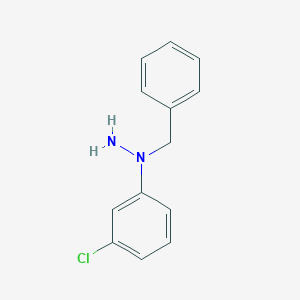![molecular formula C9H12 B14501999 (1R,8S)-bicyclo[6.1.0]nona-3,5-diene CAS No. 63318-59-2](/img/structure/B14501999.png)
(1R,8S)-bicyclo[6.1.0]nona-3,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,8S)-bicyclo[6.1.0]nona-3,5-diene is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its structure consists of a nine-membered ring with two double bonds, making it a versatile compound for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,8S)-bicyclo[6.1.0]nona-3,5-diene typically involves cycloaddition reactions. One common method is the [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine to alkynes, catalyzed by cobalt (I) acetylacetonate in the presence of zinc and zinc iodide . This method yields the desired compound in high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily used in research settings. the synthetic routes mentioned above can be scaled up for larger production if needed.
化学反応の分析
Types of Reactions
(1R,8S)-bicyclo[6.1.0]nona-3,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions with halogens, such as bromine or chlorine, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(1R,8S)-bicyclo[6.1.0]nona-3,5-diene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of (1R,8S)-bicyclo[6.1.0]nona-3,5-diene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- (1R,2S,8R)-9-(benzenesulfonyl)-2-bromo-9-azabicyclo[6.1.0]nona-3,5-diene
- 9-Oxabicyclo[3.3.1]nona-2,6-diene
Uniqueness
(1R,8S)-bicyclo[6.1.0]nona-3,5-diene is unique due to its specific stereochemistry and the presence of two double bonds within a nine-membered ring. This structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
特性
CAS番号 |
63318-59-2 |
|---|---|
分子式 |
C9H12 |
分子量 |
120.19 g/mol |
IUPAC名 |
(1S,8R)-bicyclo[6.1.0]nona-3,5-diene |
InChI |
InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h1-4,8-9H,5-7H2/t8-,9+ |
InChIキー |
ZPFRVUXILWRGLE-DTORHVGOSA-N |
異性体SMILES |
C1C=CC=CC[C@@H]2[C@H]1C2 |
正規SMILES |
C1C=CC=CCC2C1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phosphoric acid, [2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxido-1,3,2-dioxaphosphorinan-5-yl]methyl bis(2-chloroethyl) ester](/img/structure/B14501920.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dichloropenta-2,4-dien-1-one)](/img/structure/B14501935.png)




![1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14501970.png)


![3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine](/img/structure/B14501986.png)
![4-[(E)-2-(13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaen-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14501991.png)


